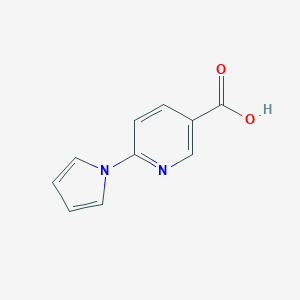

![molecular formula C10H10O2S2 B067954 3,4-二甲基噻吩并[2,3-b]噻吩-2-甲酸甲酯 CAS No. 175202-66-1](/img/structure/B67954.png)

3,4-二甲基噻吩并[2,3-b]噻吩-2-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

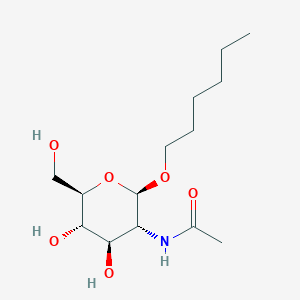

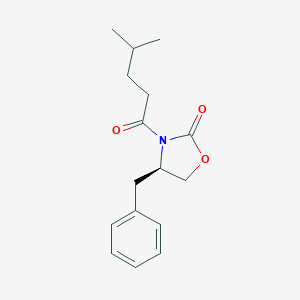

“Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate” is a chemical compound with the molecular formula C10H10O2S2 . It is a derivative of thieno[3,4-b]thiophene, which is a type of thiophene-based conjugated molecule. These molecules have played an indispensable role in the development of organic optoelectronics .

Synthesis Analysis

The synthesis of 3-substituted thieno[3,4-b]thiophene derivatives, such as “Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate”, can be achieved via hydroxy-based transformations . A Pd-catalytic method has been developed for the preparation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate, which can be widely utilized as the chemical building block for modular assembly of structurally diverse 3-substituted thieno[3,4-b]thiophene derivatives .Molecular Structure Analysis

The molecular structure of “Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate” consists of a five-membered ring made up of one sulfur atom, which is a characteristic feature of thiophene and its derivatives .Chemical Reactions Analysis

“Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate” can undergo various chemical reactions. For instance, it can be easily methylated to yield the 3-methoxythieno[3,4-b]thiophene-2-carboxylate using methyl iodide as the methylation reagent . This compound can further undergo bromination in the presence of NBS in DMF to yield another compound with a 60% yield .科学研究应用

Medicinal Chemistry

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties .

Anti-Inflammatory Drugs

Thiophene derivatives have been used in the development of anti-inflammatory drugs . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Antipsychotic Drugs

Thiophene derivatives have also been used in the development of antipsychotic drugs .

Antifungal Drugs

Thiophene derivatives have shown potential in the development of antifungal drugs .

Antioxidant Drugs

Thiophene derivatives have been used in the development of antioxidant drugs .

Anticancer Drugs

Thiophene derivatives have shown potential in the development of anticancer drugs .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors .

Material Science

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

未来方向

“Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate” and its derivatives have potential applications in the field of organic optoelectronics . They can be used in the development of donor and acceptor materials in organic solar cells . Therefore, future research could focus on exploring these applications further.

作用机制

Target of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . Therefore, it’s plausible that this compound may interact with a range of biological targets.

Mode of Action

Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Given the broad range of pharmacological properties exhibited by thiophene derivatives , it’s likely that this compound may influence multiple biochemical pathways.

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties , suggesting that this compound may have multiple effects at the molecular and cellular level.

属性

IUPAC Name |

methyl 3,4-dimethylthieno[2,3-b]thiophene-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S2/c1-5-4-13-10-7(5)6(2)8(14-10)9(11)12-3/h4H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMAABJDCUEPCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C1C(=C(S2)C(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381138 |

Source

|

| Record name | methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate | |

CAS RN |

175202-66-1 |

Source

|

| Record name | methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1R,4R,5R)-4-methoxy-6-azabicyclo[3.1.0]hex-2-en-6-yl]ethanol](/img/structure/B67883.png)

![Ethyl 3-[(2-ethoxy-2-oxoethyl)thio]-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67884.png)

![[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-bromo-6-carbamoyloxan-2-yl]methyl acetate](/img/structure/B67908.png)